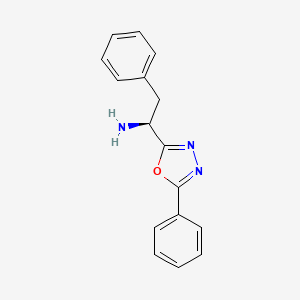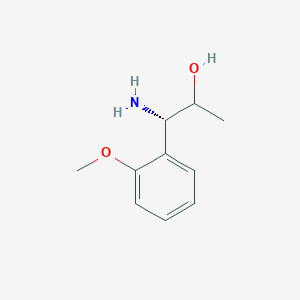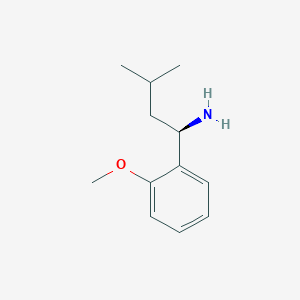![molecular formula C14H10ClNO4S2 B13045112 4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocycle, and a chlorobenzoate moiety. It is often used in research settings due to its interesting chemical behavior and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-b]thiopyran derivative with a chlorobenzoic acid derivative under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including anti-inflammatory and antioxidant activities .
類似化合物との比較
Similar Compounds
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 4-chlorobenzoate
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 2,2-dimethylpropanoate
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 3-(trifluoromethyl)benzoate
Uniqueness
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate stands out due to its specific combination of a thieno[2,3-b]thiopyran core and a chlorobenzoate moiety.
特性
分子式 |
C14H10ClNO4S2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate |
InChI |
InChI=1S/C14H10ClNO4S2/c15-10-3-1-2-9(8-10)13(17)20-16-12-4-6-21-14-11(12)5-7-22(14,18)19/h1-4,6,8H,5,7H2/b16-12+ |
InChIキー |
GGTMEMGHVSCZSF-FOWTUZBSSA-N |
異性体SMILES |
C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/C=CS2 |
正規SMILES |
C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC(=CC=C3)Cl)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


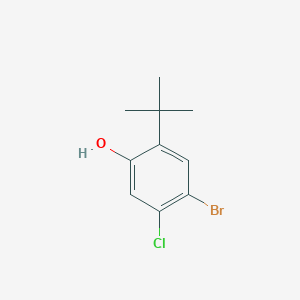
![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)

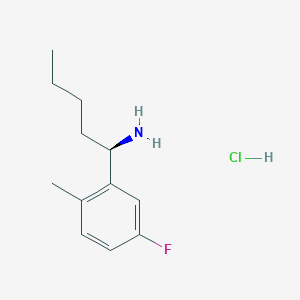
![2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
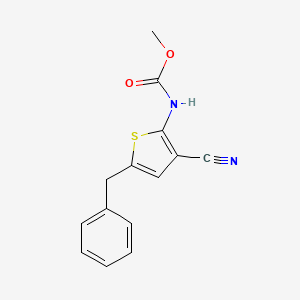
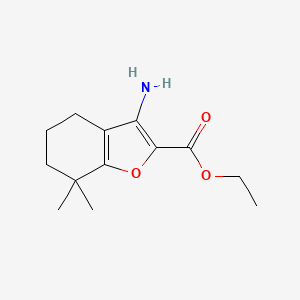
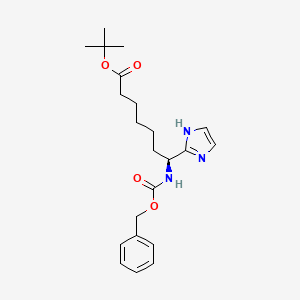
![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13045059.png)
![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)
